Antitumor agent-81

colorectal cancer cytotoxicity quinazoline derivatives

Antitumor agent-81 (CAS 2765180-17-2, also designated as compound 5a or P62-RNF168 agonist-1) is a synthetic small-molecule heterocyclic compound with the molecular formula C19H19N7O3 and a molecular weight of 393.40 g/mol. Structurally, it is a 1,2,3-triazole derivative of quinazoline, specifically 6-[1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-yl]quinazoline-2,4-diamine.

Molecular Formula C19H19N7O3
Molecular Weight 393.4 g/mol
Cat. No. B15567053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-81
Molecular FormulaC19H19N7O3
Molecular Weight393.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H19N7O3/c1-27-15-7-11(8-16(28-2)17(15)29-3)26-9-14(24-25-26)10-4-5-13-12(6-10)18(20)23-19(21)22-13/h4-9H,1-3H3,(H4,20,21,22,23)
InChIKeySWULRQWLALOGFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Antitumor agent-81 (P62-RNF168 Agonist) Procurement Overview: Molecular Characteristics and Commercial Availability


Antitumor agent-81 (CAS 2765180-17-2, also designated as compound 5a or P62-RNF168 agonist-1) is a synthetic small-molecule heterocyclic compound with the molecular formula C19H19N7O3 and a molecular weight of 393.40 g/mol . Structurally, it is a 1,2,3-triazole derivative of quinazoline, specifically 6-[1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-yl]quinazoline-2,4-diamine . This compound functions as a low-cytotoxicity agonist that promotes the interaction between the autophagy-associated protein SQSTM1/P62 and the E3 ubiquitin ligase RNF168, thereby modulating homologous recombination-mediated DNA repair and ubiquitination signaling pathways [1]. It is commercially available from multiple research chemical suppliers in purities typically ≥95% or ≥98%, with pricing scaled from milligram to gram quantities, and is intended strictly for research and development applications .

Why Generic Substitution Fails: Scientific Risks of Replacing Antitumor agent-81 with Unverified Analogs


Substituting Antitumor agent-81 with other quinazoline-triazole derivatives or alternative P62/RNF168 pathway modulators introduces significant scientific risk due to substantial variability in cytotoxic potency, selectivity, and mechanistic precision. Within the same synthetic series, minor structural modifications (e.g., 5b, 5c, 5d) can result in over 10-fold differences in IC50 values against HCT-116 cells, with Antitumor agent-81 demonstrating the highest potency among all analogs tested [1]. Furthermore, while some compounds (e.g., compound 7h) induce P62 accumulation and RNF168 inhibition indirectly through autophagic flux blockade, Antitumor agent-81 operates via a distinct mechanism—direct tethering of P62 to RNF168—resulting in more selective impairment of homologous recombination repair without broad autophagy disruption [2]. This mechanistic divergence translates into different toxicity profiles, as Antitumor agent-81 exhibits substantially lower cytotoxicity against non-cancerous MCF-10A cells (IC50 = 6.98 µM) compared to its activity in many cancer cell lines, a selectivity window not guaranteed among structural or pathway analogs . Procurement of unverified substitutes therefore jeopardizes experimental reproducibility and may yield misleading conclusions regarding target engagement, therapeutic window, and in vivo efficacy.

Antitumor agent-81 Quantitative Differentiation Guide: Head-to-Head Comparative Evidence


Superior Potency in HCT-116 Colorectal Cancer Cells Versus Close Structural Analogs

Antitumor agent-81 (compound 5a) demonstrates significantly greater cytotoxic potency against HCT-116 colorectal cancer cells compared to closely related structural analogs from the same synthetic series. In a 72-hour antiproliferative assay, 5a achieved an IC50 of 0.36 µM, which is 3- to 13-fold more potent than analogs 5b (IC50 = 1.1 µM), 5c (IC50 = 1.8 µM), and 5d (IC50 = 4.8 µM) [1]. This potency advantage is structural-context specific, as other analogs with modifications at the quinazoline C6 position or alterations to the triazole moiety exhibited even greater reductions in activity (e.g., 5g IC50 > 20 µM), confirming that the precise substitution pattern of Antitumor agent-81 is critical for achieving maximal target engagement .

colorectal cancer cytotoxicity quinazoline derivatives IC50

Broad-Spectrum Antiproliferative Activity Across Multiple Human Cancer Cell Lines

Antitumor agent-81 exhibits potent antiproliferative activity across a diverse panel of ten human cell lines representing multiple cancer types, with IC50 values ranging from 0.36 µM to 6.98 µM . Notably, the compound demonstrates sub-micromolar potency in HCT-116 (0.36 µM), MDA-MB-231 (1.17 µM), and A549 (1.18 µM) cells, and low micromolar activity in A375 (1.93 µM), MGC-803 (1.88 µM), HeLa (2.48 µM), and MCF-7 (2.79 µM) cells [1]. In contrast, the compound shows significantly reduced activity against non-cancerous MCF-10A breast epithelial cells (IC50 = 6.98 µM), indicating a preferential effect on transformed cells [2]. This broad-spectrum activity profile contrasts with the narrower efficacy observed for other P62/RNF168 pathway modulators; for instance, compound 7h demonstrates potent activity only in triple-negative breast cancer cell lines (MDA-MB-231 IC50 = 8.3 µM; MDA-MB-468 IC50 = 6.0 µM) but lacks reported efficacy in other cancer types [3].

pan-cancer screening antiproliferative activity cell line panel IC50 profiling

Mechanistic Differentiation: Direct P62-RNF168 Tethering Versus Indirect Pathway Modulation

Antitumor agent-81 exerts its biological effects through a unique mechanism—direct binding to and tethering of the autophagy-associated protein SQSTM1/P62 to the E3 ubiquitin ligase RNF168 [1]. This direct interaction promotes the P62-RNF168 complex formation, leading to decreased RNF168-mediated H2A ubiquitination and impaired homologous recombination (HR)-mediated DNA double-strand break (DSB) repair . In contrast, alternative compounds affecting the same pathway operate through indirect mechanisms: compound 7h inhibits autophagic flux, causing nuclear accumulation of P62 which subsequently inhibits RNF168-mediated chromatin ubiquitination as a downstream consequence [2]; PC3-15 inhibits the HECTD3/UbcH5b complex, leading to P62 accumulation through impaired ubiquitination and autophagy [3]. The direct tethering mechanism of Antitumor agent-81 is supported by co-immunoprecipitation assays showing enhanced P62-RNF168 interaction in HCT-116 cells upon treatment with 1-5 µM compound , and by the observation that it compromises both HR- and NHEJ-mediated DSB repair in a dose-dependent manner, with HR being the more severely impacted process [4].

P62-RNF168 interaction H2A ubiquitination DNA repair target engagement

In Vivo Efficacy: Dose-Dependent Tumor Growth Inhibition in Murine Xenograft Models

Antitumor agent-81 demonstrates statistically significant, dose-dependent inhibition of tumor growth in murine xenograft models, providing critical in vivo validation of its antitumor activity [1]. In a HCT-116 colorectal cancer xenograft model, treatment with Antitumor agent-81 resulted in measurable tumor growth suppression that correlated with increasing dose levels, confirming that the potent in vitro cytotoxicity translates to meaningful in vivo efficacy . This in vivo activity distinguishes Antitumor agent-81 from earlier-stage analogs that lack reported in vivo data. For comparative context, compound 7h (an alternative P62/RNF168 pathway modulator) also suppresses tumor growth in MDA-MB-231 xenografts but requires a dose of 15 mg/kg/q.d. to achieve complete tumor suppression [2]. While direct cross-study dose comparisons are confounded by different tumor models and administration schedules, the availability of validated in vivo efficacy data for Antitumor agent-81 provides a critical benchmark for experimental planning that is absent for most structural analogs within its chemical series [3].

in vivo efficacy xenograft model tumor growth inhibition preclinical validation

Cell Cycle Arrest Profile: G2/M Accumulation Without Sub-G1 Apoptosis Induction

Antitumor agent-81 induces G2/M cell cycle arrest in HCT-116 colorectal cancer cells without causing significant accumulation of sub-G1 phase cells, indicating a primarily cytostatic rather than cytotoxic mechanism at the concentrations tested (1-5 µM, 24-hour treatment) [1]. This cell cycle profile distinguishes Antitumor agent-81 from DNA-damaging chemotherapeutics that typically induce robust apoptosis and sub-G1 accumulation. For comparison, the quinazoline-triazole conjugate compound 17 (a multi-kinase inhibitor with IC50 values of 2.34-6.07 µM across multiple cell lines) induces both G2/M arrest and apoptosis [2], while compound 7h's cell cycle effects are not explicitly characterized in available literature [3]. The absence of sub-G1 accumulation at efficacious concentrations suggests that Antitumor agent-81's antiproliferative effects are mediated through DNA repair impairment and cell cycle blockade rather than direct cytotoxicity, a mechanistic nuance that has implications for combination therapy strategies, particularly with agents that require active cell cycle progression for efficacy [4].

cell cycle arrest G2/M phase apoptosis cytostatic effect

Antitumor agent-81 Optimal Research and Industrial Application Scenarios


Target Validation Studies for P62-RNF168 Interaction and Homologous Recombination Repair

Antitumor agent-81 is optimally deployed in academic or pharmaceutical research settings focused on validating the P62-RNF168 axis as a therapeutic target and exploring the functional consequences of impaired homologous recombination (HR) repair. Its direct binding and tethering mechanism, demonstrated via co-immunoprecipitation assays in HCT-116 cells at 1-5 µM , enables precise interrogation of this specific protein-protein interaction. The compound's sub-micromolar potency in HCT-116 cells (IC50 = 0.36 µM) and its ability to compromise HR-mediated DSB repair without inducing significant apoptosis [1] make it a selective tool for dissecting DNA damage response pathways. This scenario is supported by the compound's validated in vivo efficacy in murine xenograft models [2], which provides confidence that target engagement translates to physiologically relevant outcomes.

Broad-Spectrum Cancer Cell Line Screening and Drug Sensitivity Profiling

Investigators conducting pan-cancer cell line screening or drug sensitivity profiling should prioritize Antitumor agent-81 due to its well-characterized activity across ten human cell lines representing diverse cancer types, with IC50 values ranging from 0.36 µM (HCT-116) to 6.98 µM (MCF-10A non-cancerous control) . This comprehensive in vitro dataset enables researchers to benchmark compound activity against established reference values and to identify cancer types with particular sensitivity (e.g., colorectal, breast, lung) or resistance (e.g., hepatocellular HepG2 IC50 = 19.61 µM) [3]. The availability of this multi-cell line potency profile significantly reduces the need for preliminary dose-ranging studies and facilitates rapid incorporation into existing screening workflows.

Combination Therapy Studies with Radiation or DNA-Damaging Agents

Antitumor agent-81 is particularly well-suited for preclinical combination therapy studies involving ionizing radiation or DNA-damaging chemotherapeutics, given its demonstrated ability to increase the sensitivity of HCT-116 cells to X-ray radiation [4] and its impairment of HR-mediated DSB repair . The compound's cytostatic profile (G2/M arrest without sub-G1 accumulation) [5] suggests potential synergy with agents that target dividing cells or exploit HR deficiency, such as PARP inhibitors. This application scenario leverages the compound's established mechanistic data to inform rational combination design, reducing the empirical burden of identifying effective combinatorial partners.

Chemical Biology Probe Development and Structure-Activity Relationship Studies

For research groups engaged in chemical biology or medicinal chemistry optimization, Antitumor agent-81 serves as a validated lead compound and benchmark reference for structure-activity relationship (SAR) studies of quinazoline-triazole derivatives. Its well-defined structure (C19H19N7O3, MW 393.40) and the availability of comparative data for close structural analogs (5b-5h) [6] enable researchers to rationally design and evaluate novel derivatives with improved potency, selectivity, or pharmacokinetic properties. The commercial availability of Antitumor agent-81 at research-grade purity (≥95-98%) from multiple suppliers further supports its use as a control compound in SAR campaigns.

Quote Request

Request a Quote for Antitumor agent-81

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.